Preservation of Action Potential Prolongation During Sympathetic Stimulation vs. Pure IKr Blockers
The central pharmacological deficiency of pure IKr blockers such as dofetilide and ibutilide is that adrenergic activation offsets more than 50% of their action potential-prolonging effect [1]. Ersentilide overcomes this limitation through its integrated β1-adrenoceptor blockade. In anesthetized open-chest dogs, ersentilide (1 mg/kg i.v.) prolonged left ventricular monophasic action potential duration (MAPD) by 30% (from 179±6 ms to 233±5 ms, p<0.001) at a pacing cycle length of 360 ms, and completely prevented MAPD shortening during left stellate ganglion stimulation: only 12–25% of the prolonging effect was lost under sympathetic challenge, depending on cycle length examined [2]. In contrast, prior work by the same group established that pure IKr blockade loses the majority of its APD prolongation under equivalent sympathetic conditions [1]. This represents a functional differentiation that cannot be achieved by co-administering a separate β-blocker with a pure IKr blocker because ersentilide's β-blockade is pharmacokinetically and pharmacodynamically integrated within a single molecular entity at a deliberately modest potency [3].
| Evidence Dimension | Maintenance of MAPD prolongation during sympathetic stimulation |
|---|---|
| Target Compound Data | MAPD prolonged by 30% (179±6 to 233±5 ms); only 12–25% of prolongation lost during sympathetic stimulation |
| Comparator Or Baseline | Pure IKr blockers (dofetilide, ibutilide class): >50% of APD-prolonging effect lost during adrenergic activation [1] |
| Quantified Difference | Ersentilide retains 75–88% of APD prolongation vs. <50% retention for pure IKr blockers under sympathetic drive |
| Conditions | Anesthetized open-chest dogs; LV MAPD at 360 ms paced cycle length; left stellate ganglion stimulation; ersentilide 1 mg/kg i.v. |
Why This Matters
This directly addresses the known clinical failure mode of pure IKr blockers in high-sympathetic-tone states (e.g., post-MI, exercise), providing a mechanistic rationale for selecting ersentilide over dofetilide or ibutilide in experimental models involving adrenergic stress.
- [1] Vanoli E, Priori SG, Nakagawa H, Hirao K, Napolitano C, Diehl L, Lazzara R, Schwartz PJ. Sympathetic activation, ventricular repolarization and IKr blockade: implications for the antifibrillatory efficacy of potassium channel blocking agents. J Am Coll Cardiol. 1995 Jun;25(7):1609-14. doi: 10.1016/0735-1097(95)00046-7. PMID: 7759713. View Source
- [2] Adamson PB, Vanoli E, Hull SS, Foreman RD, Schwartz PJ. Antifibrillatory efficacy of ersentilide, a novel beta-adrenergic and IKr blocker, in conscious dogs with a healed myocardial infarction. Cardiovasc Res. 1998 Oct;40(1):56-63. doi: 10.1016/s0008-6363(98)00137-0. PMID: 9876317. View Source
- [3] Morgan TK Jr, Lis R, Lumma WC Jr, Wohl RA, Nickisch K, Phillips GB, Lind JM, Lampe JW, Cantor EH. Synthesis and pharmacological studies of N-[4-[2-hydroxy-3-[[2-[4-(1H-imidazol-1-yl)phenoxy]ethyl]amino]propoxy]phenyl]methanesulfonamide, a novel antiarrhythmic agent with class II and class III activities. J Med Chem. 1990 Apr;33(4):1087-90. doi: 10.1021/jm00166a002. PMID: 2319556. View Source
